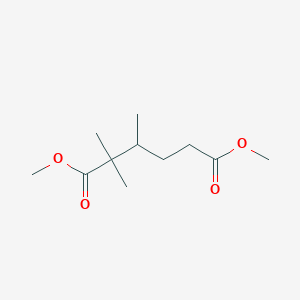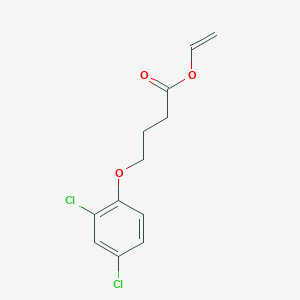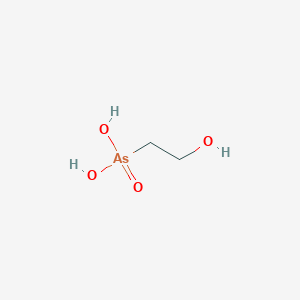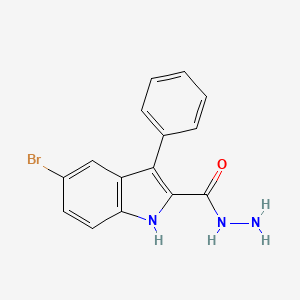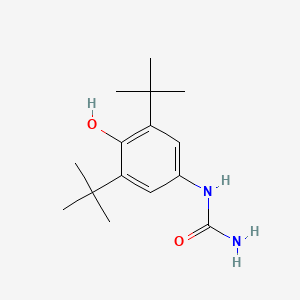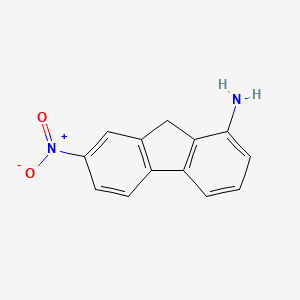
1-Amino-7-nitrofluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-7-nitrofluorene is an aromatic amine and nitro compound with the molecular formula C13H10N2O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amino group at the 1-position and a nitro group at the 7-position on the fluorene ring
Vorbereitungsmethoden
1-Amino-7-nitrofluorene can be synthesized through several methods. One common synthetic route involves the nitration of fluorene to produce 7-nitrofluorene, followed by the reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrazine and a hydrogenation catalyst such as palladium, platinum, nickel, iron, or ruthenium . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and cost-efficiency.
Analyse Chemischer Reaktionen
1-Amino-7-nitrofluorene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, forming 1,7-diaminofluorene.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino and nitro groups influence the reactivity and orientation of the substitution. Common reagents used in these reactions include nitric acid, sulfuric acid, hydrazine, and hydrogenation catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Amino-7-nitrofluorene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of anticancer agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Amino-7-nitrofluorene involves its interaction with cellular components, leading to various biological effects. The compound can form DNA adducts, which are covalent bonds between the compound and DNA molecules. These adducts can cause mutations and disrupt normal cellular processes, contributing to its mutagenic and carcinogenic properties . The molecular targets and pathways involved include DNA repair enzymes and cellular signaling pathways related to cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
1-Amino-7-nitrofluorene can be compared with other nitroaromatic compounds, such as:
2-Amino-7-nitrofluorene: Similar in structure but with the amino group at the 2-position.
4-Amino-3-nitrobiphenyl: Another nitroaromatic compound with different substitution patterns.
1-Amino-4-nitronaphthalene: A naphthalene derivative with similar functional groups. These compounds share similar chemical properties but differ in their reactivity, biological effects, and applications.
Eigenschaften
CAS-Nummer |
65817-53-0 |
|---|---|
Molekularformel |
C13H10N2O2 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
7-nitro-9H-fluoren-1-amine |
InChI |
InChI=1S/C13H10N2O2/c14-13-3-1-2-11-10-5-4-9(15(16)17)6-8(10)7-12(11)13/h1-6H,7,14H2 |
InChI-Schlüssel |
MDJSMOFUBKLREW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C(=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



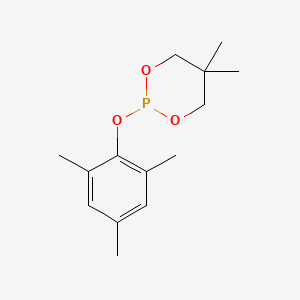

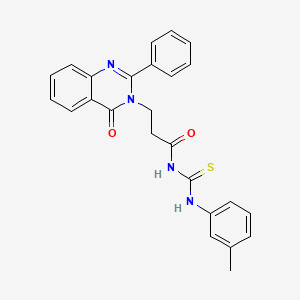
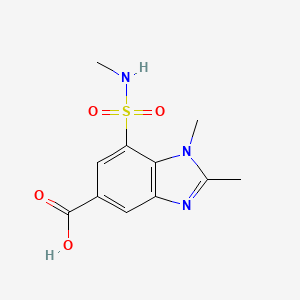
![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)
![4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate](/img/structure/B14470234.png)


